molecular formula C10H17N3O2 B2647553 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine CAS No. 1551950-65-2

4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine

Cat. No.: B2647553
CAS No.: 1551950-65-2
M. Wt: 211.265
InChI Key: COYVDXIQRZVGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthetic Chemistry

Oxadiazoles are central to the development of novel synthetic methodologies due to their intriguing chemical properties. For instance, a process safety-driven strategy has been employed to synthesize 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, showcasing the potential of oxadiazoles in scalable and safe chemical synthesis (Likhite et al., 2016). Additionally, a facile approach using copper-catalyzed cascade annulation of amidines and methylarenes highlights the atom- and step-economy in synthesizing various 3,5-disubstituted-1,2,4-oxadiazoles (Guo et al., 2015).

Material Science

In material science, oxadiazole derivatives have been explored for their potential in creating novel electroluminescent materials. The introduction of different substituents, such as amine moieties and alkyl tails, into the oxadiazole core has been shown to significantly affect the phase structure and electroluminescent properties of these compounds (Mochizuki et al., 2000). This research paves the way for the development of new materials for photo- and electro-active devices.

Pharmacology

The pharmacological exploration of oxadiazoles reveals their potential as bioisosters for esters and amides, suggesting their applicability in drug design. Oxadiazoles have been evaluated across various medicinal applications, underscoring their versatility in the development of therapeutic agents (Aggarwal et al., 2020). Specifically, novel oxadiazole derivatives have demonstrated promising anticancer activity against several human cancer cell lines, highlighting their potential in cancer therapy (Yakantham et al., 2019).

Properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)8-12-9(15-13-8)10(11)3-5-14-6-4-10/h7H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVDXIQRZVGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.